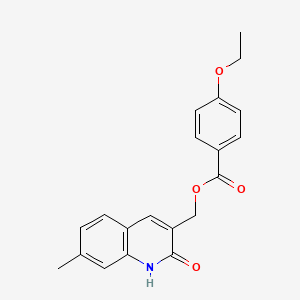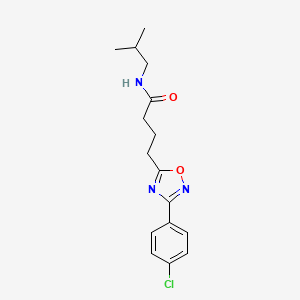
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate, also known as HMQEMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMQEMB is a quinoline derivative that has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and neurodegenerative disorders. In
作用機序
The mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to have various biochemical and physiological effects in scientific studies. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against various diseases, making it a promising therapeutic candidate. Another advantage is its relatively low toxicity, making it a safer alternative to other therapeutic agents. However, one limitation is its complex synthesis method, which requires specialized equipment and expertise. Another limitation is the lack of clinical data on its safety and efficacy.
将来の方向性
There are several future directions for (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the optimization of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate's therapeutic properties, such as its selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate and its potential applications in various disease contexts.
合成法
The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate involves a multi-step process that begins with the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form ethyl 2-amino-5-methylbenzoate. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate. The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate is a complex process that requires specialized equipment and expertise.
科学的研究の応用
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-17-8-6-14(7-9-17)20(23)25-12-16-11-15-5-4-13(2)10-18(15)21-19(16)22/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGVXCFVLQIIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 4-ethoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














